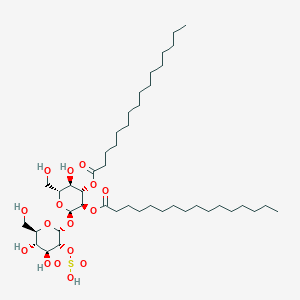

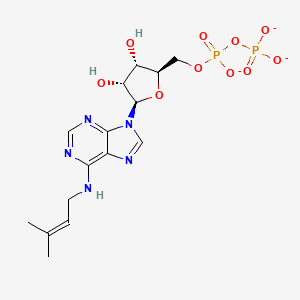

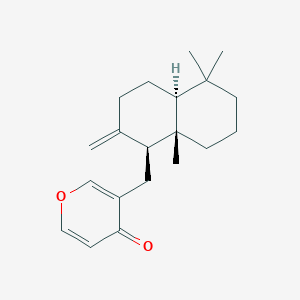

![molecular formula C16H12N2O4 B1262999 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1262999.png)

4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid is an oxadiazole and a ring assembly.

Scientific Research Applications

Synthesis Method Development

The development of effective methods for synthesizing compounds related to 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid has been a focus in research. A study demonstrated a new synthesis method for 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, a compound closely related to the one . This method involved thermal heterocyclization of specific isoindolin-1-ones, providing a new pathway for synthesizing related oxadiazole compounds (Tkachuk et al., 2020).

Therapeutic Research

Oxadiazole derivatives, including structures similar to 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, have been explored for their potential in medical applications. For example, certain 1,2,4-oxadiazol-5-yl-acetic acids were found to inhibit aldose reductase, an enzyme involved in diabetic complications. The lead compound in this research showed promising in vivo activity in preventing cataract development in animal models (La Motta et al., 2008).

Material Science

In the field of material science, compounds containing the 1,2,4-oxadiazole moiety, similar to the target compound, have been synthesized and characterized for their mesomorphic behaviors. These studies are significant for the development of new mesogenic materials, which have applications in liquid crystal technology (Ali & Tomi, 2018).

Corrosion Inhibition

Oxadiazole derivatives are also studied for their corrosion inhibition properties. Research in this area focuses on the potential of these compounds to protect metals like mild steel in corrosive environments, which is crucial in industrial applications (Ammal et al., 2018).

Antibacterial and Antifungal Applications

The antibacterial and antifungal properties of oxadiazole derivatives have been a subject of extensive study. These compounds show promise against a range of bacterial and fungal pathogens, highlighting their potential in the development of new antimicrobial agents (Rai et al., 2009).

properties

Product Name |

4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |

|---|---|

Molecular Formula |

C16H12N2O4 |

Molecular Weight |

296.28 g/mol |

IUPAC Name |

4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |

InChI |

InChI=1S/C16H12N2O4/c1-21-13-4-2-3-12(9-13)15-17-14(18-22-15)10-5-7-11(8-6-10)16(19)20/h2-9H,1H3,(H,19,20) |

InChI Key |

NVLITKKXMUDXPW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

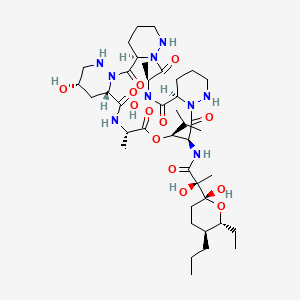

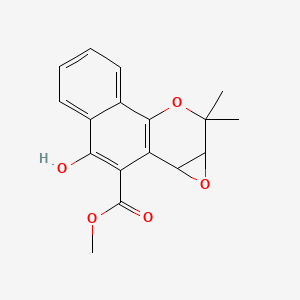

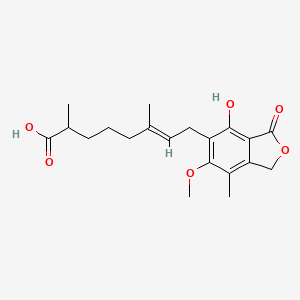

![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(4-oxanylmethyl)-3-isoxazolecarboxamide](/img/structure/B1262917.png)

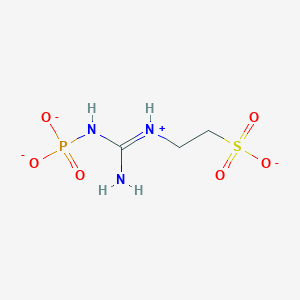

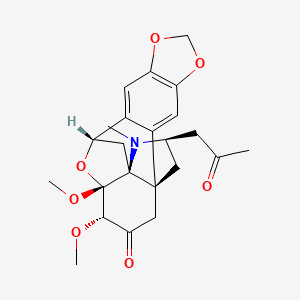

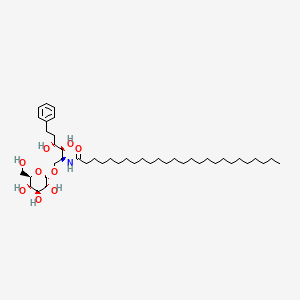

![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]-4-prop-2-enyl-5H-oxazole-4-carboxamide](/img/structure/B1262922.png)

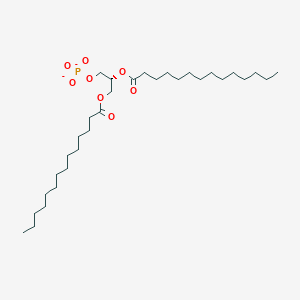

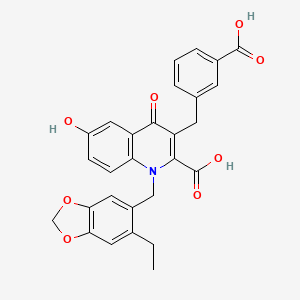

![[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate](/img/structure/B1262930.png)